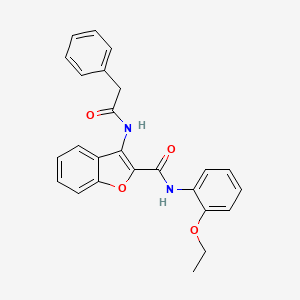
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide, or simply NEP-PFB, is a synthetic compound with a wide range of potential applications in scientific research. This compound has been studied for its ability to modulate physiological and biochemical processes, and has been found to have a number of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
NEP-PFB has a number of potential applications in scientific research. It has been studied for its ability to modulate the activity of enzymes involved in energy metabolism, and has been found to have the potential to be used as an inhibitor of the enzyme acetyl-CoA carboxylase. NEP-PFB has also been studied for its ability to modulate the activity of protein kinases, and has been found to be a potent inhibitor of the enzyme protein kinase C. Additionally, NEP-PFB has been studied for its ability to modulate the activity of G-protein coupled receptors, and has been found to be a potent agonist of the G-protein coupled receptor GPR55.
Mecanismo De Acción
NEP-PFB is thought to modulate the activity of enzymes, protein kinases, and G-protein coupled receptors by binding to the active sites of these proteins. This binding is thought to cause a conformational change in the proteins, which results in the modulation of their activity.
Biochemical and Physiological Effects
NEP-PFB has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in energy metabolism, protein kinases, and G-protein coupled receptors. Additionally, NEP-PFB has been found to have the potential to modulate the activity of other proteins, including ion channels and transporters. Furthermore, NEP-PFB has been found to have the potential to modulate the expression of genes involved in cellular processes, such as cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NEP-PFB has a number of advantages and limitations for lab experiments. One advantage of NEP-PFB is its high efficiency of synthesis, with a yield of up to 97%. Additionally, NEP-PFB has been found to be highly stable in aqueous solutions, making it suitable for use in a variety of lab experiments. On the other hand, NEP-PFB has been found to be relatively expensive to synthesize, making it difficult to use in large-scale experiments. Additionally, NEP-PFB has been found to have a relatively low solubility in aqueous solutions, making it difficult to use in certain types of experiments.
Direcciones Futuras
NEP-PFB has a number of potential future directions. One potential future direction is to further study the biochemical and physiological effects of NEP-PFB. Additionally, further research could be done to determine the potential of NEP-PFB to modulate the activity of other proteins, such as ion channels and transporters. Furthermore, further research could be done to determine the potential of NEP-PFB to modulate the expression of genes involved in cellular processes, such as cell proliferation and apoptosis. Additionally, further research could be done to determine the potential of NEP-PFB to be used as a therapeutic agent. Finally, further research could be done to determine the potential of NEP-PFB to be used in drug development.
Métodos De Síntesis
NEP-PFB can be synthesized via a two-step process. The first step involves the reaction of 2-ethoxyphenylboronic acid and 4-chloro-2-phenylacetamide in the presence of a palladium catalyst, followed by the reaction of the resulting intermediate with 2-bromobenzofuran in the presence of a ruthenium catalyst. This synthesis method has been found to be highly efficient, with a yield of up to 97%.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-2-30-21-15-9-7-13-19(21)26-25(29)24-23(18-12-6-8-14-20(18)31-24)27-22(28)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFMQMNCBXQRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6490265.png)
![methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B6490272.png)
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6490273.png)
![N-(2-fluorophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490275.png)
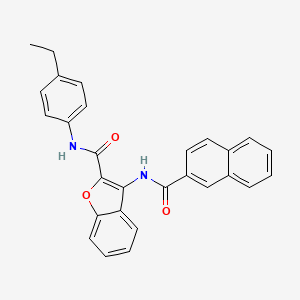
![N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490305.png)
![3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6490306.png)
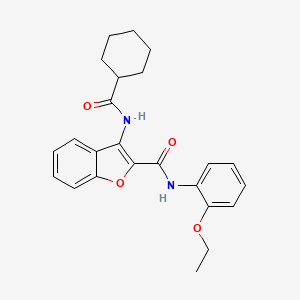
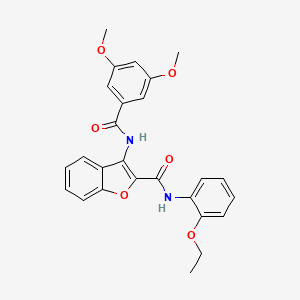

![N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6490325.png)
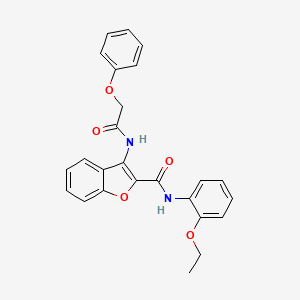
![3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490361.png)
![3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490365.png)